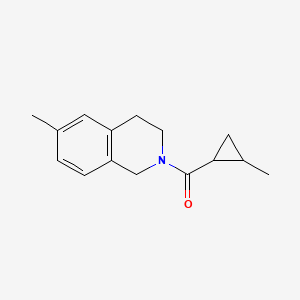![molecular formula C13H22N4O2S B7634560 (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, also known as ETDP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has shown promising results in various applications, including the treatment of cancer, inflammation, and bacterial infections.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been extensively studied for its potential use in scientific research. One of the main applications of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is in the treatment of cancer. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Wirkmechanismus
The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood. However, studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to reduce inflammation and bacterial growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potent anti-cancer, anti-inflammatory, and antibacterial properties. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections. However, one of the limitations of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide. One of the main directions is the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives with improved potency and selectivity. Another direction is the investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide and its derivatives. Furthermore, the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other anti-cancer, anti-inflammatory, and antibacterial agents should be explored. Finally, the efficacy of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in animal models should be further investigated to determine its potential use in clinical trials.
Conclusion:
In conclusion, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a thiazole derivative that has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and bacterial infections. The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis. The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have various biochemical and physiological effects. While (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has several advantages for lab experiments, its potential toxicity should be further investigated. Finally, there are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, including the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives, investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, and the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other agents.
Synthesemethoden
The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide involves the reaction of 5-ethyl-2-mercaptobenzothiazole with N,N-dimethylpropionamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-5-10-8-15-11(20-10)6-7-14-13(19)16-9(2)12(18)17(3)4/h8-9H,5-7H2,1-4H3,(H2,14,16,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPBFLKLTXKLZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)CCNC(=O)N[C@@H](C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)